molecular formula C8H11N3S B079324 4-(4-Methylphenyl)-3-thiosemicarbazide CAS No. 13278-67-6

4-(4-Methylphenyl)-3-thiosemicarbazide

Cat. No.: B079324
CAS No.: 13278-67-6
M. Wt: 181.26 g/mol
InChI Key: IEAWRKQVDLFINI-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-3-thiosemicarbazide is an organic compound characterized by the presence of a thiosemicarbazide group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-3-thiosemicarbazide typically involves the reaction of 4-methylphenylhydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The thiosemicarbazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

4-(4-Methylphenyl)-3-thiosemicarbazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylhydrazine: A precursor in the synthesis of 4-(4-Methylphenyl)-3-thiosemicarbazide.

    Thiosemicarbazide: Shares the thiosemicarbazide functional group.

    4-Methylphenylthiosemicarbazone: Structurally similar with slight variations in the functional groups.

Uniqueness

This compound is unique due to its specific combination of a 4-methylphenyl ring and a thiosemicarbazide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-amino-3-(4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAWRKQVDLFINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353170
Record name 4-(4-Methylphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13278-67-6
Record name 4-(4-Methylphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(4-methylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical configuration of N-(p-tolyl)hydrazinecarbothioamide derivatives when reacted with aldehydes or ketones?

A1: Research indicates that N-(p-tolyl)hydrazinecarbothioamide tends to adopt an E configuration when condensed with aldehydes like furfural [] or ketones such as ethyl acetoacetate []. This means the thiosemicarbazide group and the substituent derived from the aldehyde or ketone are positioned on opposite sides of the C=N bond.

Q2: How does the structure of N-(p-tolyl)hydrazinecarbothioamide derivatives influence their crystal packing?

A2: The crystal structures of these derivatives are often stabilized by intermolecular hydrogen bonding. For instance, in the derivative formed by reacting N-(p-tolyl)hydrazinecarbothioamide with furfural, N—H⋯N and N—H⋯S hydrogen bonds connect the molecules within the crystal lattice []. Similarly, the derivative resulting from the reaction with ethyl acetoacetate exhibits N—H⋯N and N—H⋯S hydrogen bonding, contributing to the crystal structure's stability [].

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